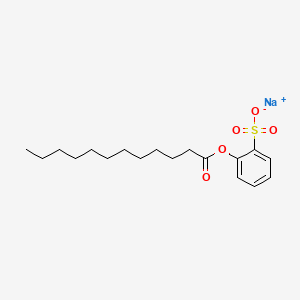

Sodium dodecanoyloxybenzenesulfonate

Übersicht

Beschreibung

Sodium dodecanoyloxybenzenesulfonate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable component in detergents, cleaners, and personal care products. The compound is characterized by its ability to reduce surface tension, thereby enhancing the solubility and stability of various formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium dodecanoyloxybenzenesulfonate can be synthesized through the esterification of dodecanoic acid with sodium benzenesulfonate. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The esterification process results in the formation of this compound along with water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, dodecanoic acid and sodium benzenesulfonate, are fed into a reactor where they undergo esterification. The reaction mixture is then subjected to purification steps, including neutralization, filtration, and drying, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium dodecanoyloxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids and oxidized derivatives.

Reduction: Sulfinate or sulfide derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium dodecanoyloxybenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.

Industry: Widely used in the formulation of detergents, cleaners, and personal care products due to its excellent emulsifying and dispersing properties

Wirkmechanismus

The primary mechanism of action of sodium dodecanoyloxybenzenesulfonate is its ability to reduce surface tension. This property allows it to enhance the solubility and stability of various compounds in aqueous solutions. The compound interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances, thereby increasing their solubility. This mechanism is particularly useful in applications such as detergents and drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

Sodium dodecylbenzenesulfonate: Another widely used anionic surfactant with similar emulsifying and dispersing properties.

Sodium lauryl sulfate: A common surfactant used in personal care products and detergents.

Sodium xylenesulfonate: Used as a hydrotrope to enhance the solubility of surfactants in aqueous solutions

Uniqueness: Sodium dodecanoyloxybenzenesulfonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties compared to other surfactants. This ester linkage enhances its biodegradability and reduces its environmental impact, making it a preferred choice in eco-friendly formulations .

Biologische Aktivität

Sodium dodecanoyloxybenzenesulfonate (SDBS) is an anionic surfactant that has garnered attention for its biological activities, particularly in relation to cytotoxicity, immunological responses, and effects on aquatic organisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of SDBS.

- Molecular Formula : C₁₂H₁₈NaO₃S

- Molecular Weight : Approximately 348.477 g/mol

- Physical State : White solid

- Solubility : Highly soluble in water

Cytotoxic Effects

Research has indicated that SDBS exhibits cytotoxic effects on human keratinocytes, specifically the HaCaT cell line. A study evaluated the cytotoxicity of SDBS by exposing HaCaT cells to varying concentrations (5 µg/ml to 20 µg/ml) and assessing cell viability and inflammatory cytokine expression.

Key Findings:

- Cytotoxicity : Concentrations of 20 µg/ml and above resulted in significant cytotoxic effects, including morphological changes in cells.

- Cytokine Expression : No significant changes in the mRNA expression levels of IL-1α, IL-6, IL-8, and TNF-α were observed at lower concentrations (5-15 µg/ml) after 24 hours of exposure .

Adipocyte Differentiation

SDBS has been shown to promote adipocyte differentiation in 3T3-L1 preadipocytes, which is mediated through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This suggests that SDBS may play a role in lipid metabolism and energy homeostasis.

Study Insights:

- PPARγ Activation : SDBS acted as a selective ligand for PPARγ, enhancing adipocyte-specific gene expression.

- Mechanism : The ligand activity was inhibited by a PPARγ antagonist, confirming the receptor's role in mediating these effects .

Effects on Aquatic Organisms

The impact of SDBS on aquatic species has been documented through studies involving zebrafish (Danio rerio). These studies focused on histopathological changes and oxidative stress markers following exposure to SDBS.

Observations:

- Histopathological Changes : Significant alterations in gill morphology were noted after exposure to concentrations as low as 0.25 mg/L.

- Oxidative Stress Indicators : A notable decrease in superoxide dismutase (SOD) activity was observed at 0.5 mg/L, indicating oxidative stress, while catalase (CAT) activity remained unchanged .

Table of Biological Effects

Case Studies

- Keratinocyte Study : Investigated the effects of SDBS on skin cells, revealing cytotoxicity at higher concentrations but no significant inflammatory response at lower doses.

- Zebrafish Exposure : Demonstrated adverse effects on fish health, highlighting the ecological risks associated with SDBS contamination in aquatic environments.

Eigenschaften

IUPAC Name |

sodium;2-dodecanoyloxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22;/h11-14H,2-10,15H2,1H3,(H,20,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVPCUFZCODDGN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635767 | |

| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88380-00-1 | |

| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.